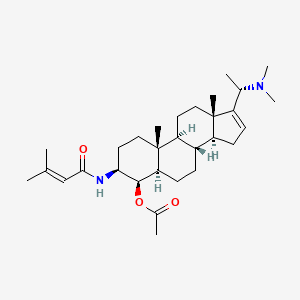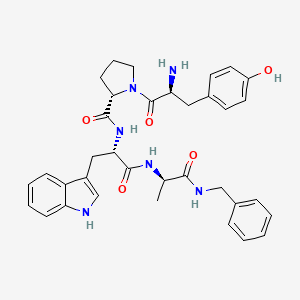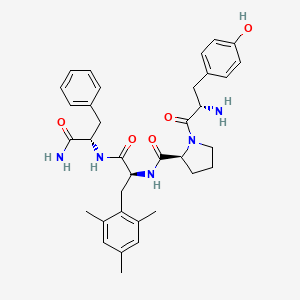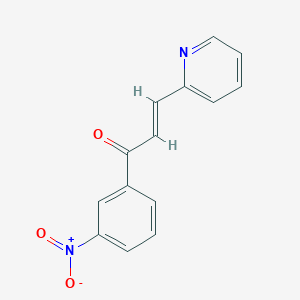![molecular formula C17H30N2O5 B10853824 tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate is a complex organic compound with multifaceted applications in scientific research. Known for its diverse reactivity and potential in various synthetic pathways, it holds significant promise in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-carboxylate with hexanoyl chloride, followed by a condensation reaction with hydroxyaminoacetaldehyde. Precise control of temperature, solvents, and catalysts ensures the high yield and purity of the final product.
Industrial Production Methods
In industrial settings, large-scale production of this compound might utilize advanced techniques such as continuous flow synthesis, which offers better control over reaction conditions and scalability. The optimization of these methods is crucial for maintaining the desired quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound is known to undergo various reactions, including:
Oxidation: : Converting hydroxyamino groups to oximes or nitriles.
Reduction: : Reducing carbonyl groups to alcohols.
Substitution: : Replacing functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide under controlled pH conditions.
Reduction: : Employs catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: : Uses reagents like sodium methoxide or lithium diisopropylamide for efficient conversion.
Major Products Formed
Aplicaciones Científicas De Investigación
In Chemistry
The compound is utilized in the synthesis of complex organic molecules and serves as a building block in developing new pharmaceuticals and agrochemicals.
In Biology
Its reactive groups allow it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
In Medicine
In Industry
Industrial applications include its use as an intermediate in producing fine chemicals, polymers, and materials science.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The compound exerts its effects by interacting with specific enzymes or receptors, often involving covalent bonding to active sites or inducing conformational changes in target proteins. These interactions can modulate biological pathways, influencing processes like cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Highlighting Uniqueness
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate stands out due to its unique combination of functional groups, which impart specific reactivity and binding properties not commonly found in similar compounds.
List of Similar Compounds
tert-butyl (2S)-1-[(2R)-2-[2-amino-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate
tert-butyl (2S)-1-[(2R)-2-[2-oxo-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate
tert-butyl (2S)-1-[(2R)-2-[2-hydroxyamino-2-oxoethyl]butanoyl]pyrrolidine-2-carboxylate
These similar compounds vary in their functional groups and side chains, each with distinct chemical behaviors and applications.
Propiedades
Fórmula molecular |
C17H30N2O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H30N2O5/c1-5-6-8-12(11-14(20)18-23)15(21)19-10-7-9-13(19)16(22)24-17(2,3)4/h12-13,23H,5-11H2,1-4H3,(H,18,20)/t12-,13+/m1/s1 |
Clave InChI |
XNOOIEVKOZAJEO-OLZOCXBDSA-N |
SMILES isomérico |
CCCC[C@H](CC(=O)NO)C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C |
SMILES canónico |
CCCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)





![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)
![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)
![(S)-1-(1H-pyrrolo[2,3-f]quinolin-1-yl)-2-propylamine](/img/structure/B10853789.png)
![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)

![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)

